molecular formula C11H13NO4 B172995 Methyl N-benzyloxycarbonylglycinate CAS No. 158457-27-3

Methyl N-benzyloxycarbonylglycinate

Cat. No. B172995
M. Wt: 223.22 g/mol
InChI Key: DZYBBBYFLOPVOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl N-benzyloxycarbonylglycinate” is C11H13NO4 . The molecular weight is 223.22 . The structure includes a carbonyl group, a benzyloxy group, and a methyl ester group .

Scientific Research Applications

1. Biochemical Sensing and Monitoring

Methyl N-benzyloxycarbonylglycinate has applications in the development of biochemical sensors. A study by Wang et al. (2013) discusses a "turn-on" fluorescent sensor for methylglyoxal, a dicarbonyl metabolite produced by all living cells, linked to human diseases. This sensor, developed for detecting methylglyoxal under physiological conditions, is significant for clinical and basic science research (Wang, Douglass, Fitzgerald, & Spiegel, 2013).

2. Analytical Chemistry Techniques

The compound is involved in analytical chemistry, particularly in methods for detecting and quantifying methylglyoxal. For example, Rabbani and Thornalley (2014) describe a protocol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for measuring methylglyoxal in physiological samples, crucial in studies related to aging and disease (Rabbani & Thornalley, 2014).

3. Organic Synthesis and Derivatives

In organic chemistry, methyl N-benzyloxycarbonylglycinate is used in synthesizing various derivatives. El Houssine et al. (2010) report on synthesizing new racemic α,α-diaminocarboxylic ester derivatives, demonstrating the compound's versatility in organic synthesis (El Houssine, Abdelrhani, Anouar, & Abdelilah, 2010).

4. Chemical Reactivity and Interactions

The reactivity and interaction of methyl N-benzyloxycarbonylglycinate with other biochemical compounds is another area of research. Zeng, Kaoudi, and Schiesser (2006) investigated the rate constants for hydrogen atom transfers in amino acid derived radicals, providing insight into the compound's chemical behavior (Zeng, Kaoudi, & Schiesser, 2006).

5. Role in Disease Research

The compound plays a role in researching diseases, especially diabetes and cardiovascular diseases. Hanssen et al. (2018) found that higher plasma levels of methylglyoxal are associated with incident cardiovascular disease and mortality in individuals with type 2 diabetes (Hanssen, Westerink, Scheijen, van der Graaf, Stehouwer, & Schalkwijk, 2018).

properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBBBYFLOPVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153181
Record name Methyl N-benzyloxycarbonylglycinate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-benzyloxycarbonylglycinate

CAS RN

1212-53-9
Record name Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester
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Record name Methyl N-benzyloxycarbonylglycinate
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Record name Methyl N-benzyloxycarbonylglycinate
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Record name Methyl N-benzyloxycarbonylglycinate
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Record name METHYL N-BENZYLOXYCARBONYLGLYCINATE
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Synthesis routes and methods

Procedure details

To a solution of N-benzyloxycarbonylglycine (1.05 g) and triethylamine (0.7 ml) in chloroform (10 ml) and acetonitrile (5 ml), 2-methoxycarbonyloxyimino-2-cyanoacetic acid amide (0.85 g) is added, and the resulting mixture is stirred at room temperature for 1 hour and allowed to stand over night. The reaction mixture is treated as in Example A to give N-benzyloxycarbonylglycine methyl ester (1.1 g) as an oil.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
2-methoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Yuthavong, W Suttimool - Biochimica et Biophysica Acta (BBA) …, 1978 - Elsevier
… Methyl and ethyl hippurate and methyl N-benzyloxycarbonylglycinate have marginally higher values of rate constants for acylation than for deacylation, while the reverse is true for ethyl …
Number of citations: 8 www.sciencedirect.com
HS Knowles, K Hunt, AF Parsons - Tetrahedron, 2001 - Elsevier
Phenylalanines can be prepared on UV photolysis of protected glycines in the presence of di-tert-butyl peroxide, substituted toluenes and the photosensitiser benzophenone. These …
Number of citations: 11 www.sciencedirect.com

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